(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(313C)oxolan-3-ol;hydrate
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Overview
Description
The compound “(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(313C)oxolan-3-ol;hydrate” is a nucleoside analog Nucleosides are the building blocks of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions. Common reagents include phosphoramidites and silylating agents. The reaction is usually carried out under anhydrous conditions to avoid hydrolysis.
Industrial Production Methods
Industrial production of nucleoside analogs involves large-scale synthesis using automated synthesizers. These machines can perform multiple coupling reactions in a controlled environment, ensuring high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Nucleoside analogs can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group will produce an alcohol.
Scientific Research Applications
Nucleoside analogs have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Serve as probes to study nucleic acid interactions and functions.
Medicine: Employed as antiviral and anticancer agents due to their ability to interfere with DNA and RNA synthesis.
Industry: Utilized in the production of pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of nucleoside analogs involves their incorporation into nucleic acids during replication or transcription. This incorporation can lead to chain termination or the introduction of mutations, ultimately inhibiting the growth of viruses or cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral drug used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Uniqueness
The uniqueness of “(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(313C)oxolan-3-ol;hydrate” lies in its specific structure, which may confer unique properties such as increased stability, selectivity, or potency compared to other nucleoside analogs.
Properties
Molecular Formula |
C10H15N5O4 |
---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(313C)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i5+1; |
InChI Key |
WZJWHIMNXWKNTO-GDLSMCJMSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H]([13C@H]1O)CO)N2C=NC3=C(N=CN=C32)N.O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Origin of Product |
United States |
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